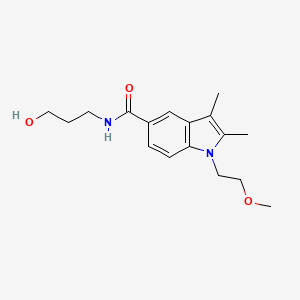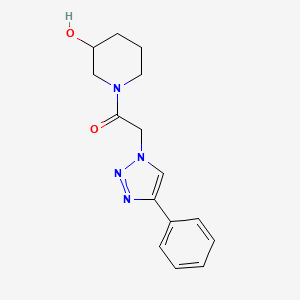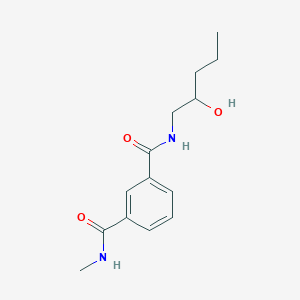
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide, also known as HPI-4, is a chemical compound that belongs to the indole class of compounds. It is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide has shown potential applications in various fields of research. In medicine, it has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory and anti-oxidant properties. In agriculture, it has been studied as a potential plant growth regulator and pesticide. In material science, it has been studied for its ability to form self-assembled monolayers on gold surfaces.
Mecanismo De Acción
The exact mechanism of action of N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth or by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that it may act by reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, reduce oxidative stress and inflammation, and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide is its potential applications in various fields of research. It is a novel compound that has shown promising results in pre-clinical studies. However, one of the main limitations of N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide is its limited availability and high cost. It is also important to note that further studies are needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide. One of the main directions is to further study its potential applications in medicine, agriculture, and material science. In medicine, further studies are needed to fully understand its anti-cancer properties and potential applications in the treatment of other diseases. In agriculture, further studies are needed to fully understand its potential as a plant growth regulator and pesticide. In material science, further studies are needed to fully understand its self-assembling properties and potential applications in the development of new materials.
Conclusion:
In conclusion, N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide is a novel synthetic compound that has shown potential applications in various fields of research. Its synthesis method has been optimized to produce high yields of the compound with high purity. It has been studied for its anti-cancer, anti-inflammatory, and anti-oxidant properties. Further studies are needed to fully understand its mechanism of action and potential side effects. There are several future directions for the research on N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide, including its potential applications in medicine, agriculture, and material science.
Métodos De Síntesis
The synthesis of N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide involves a multi-step process that includes the reaction of 2,3-dimethylindole-5-carboxylic acid with thionyl chloride, followed by the reaction with 2-methoxyethylamine and 3-hydroxypropylamine. The final product is obtained by the reaction of the intermediate product with acetic anhydride. The synthesis of N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide has been optimized to produce high yields of the compound with high purity.
Propiedades
IUPAC Name |
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-13(2)19(8-10-22-3)16-6-5-14(11-15(12)16)17(21)18-7-4-9-20/h5-6,11,20H,4,7-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSFDCOSAOUHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NCCCO)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-1-(2-methoxyethyl)-2,3-dimethylindole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(6-Fluoroquinolin-8-yl)methylamino]phenyl]ethanol](/img/structure/B6641057.png)
![[2-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol](/img/structure/B6641063.png)

![2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)




![N-[[2-(hydroxymethyl)phenyl]methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazole-5-carboxamide](/img/structure/B6641122.png)

![4-[1-Hydroxy-2-[4-(oxan-4-yloxy)piperidin-1-yl]ethyl]benzonitrile](/img/structure/B6641139.png)
![5-[[2-hydroxyethyl(pyridin-3-ylmethyl)amino]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B6641143.png)
![2-[1-Benzothiophen-3-ylmethyl(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B6641146.png)
